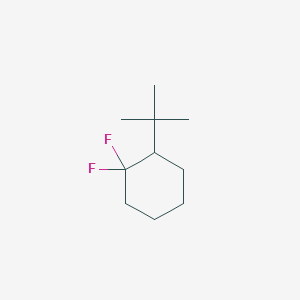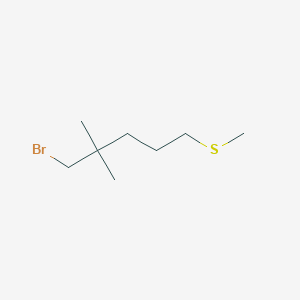
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a pyrazinylformamido group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce the hydroxy group.
Pyrazinylformamido Group Introduction: The intermediate is then reacted with a pyrazine derivative under specific conditions to form the pyrazinylformamido group.
Propanoic Acid Formation: Finally, the compound is subjected to a carboxylation reaction to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(pyridin-2-ylformamido)propanoic acid
- 3-(4-Hydroxyphenyl)-2-(pyrimidin-2-ylformamido)propanoic acid
- 3-(4-Hydroxyphenyl)-2-(quinolin-2-ylformamido)propanoic acid
Uniqueness
3-(4-Hydroxyphenyl)-2-(pyrazin-2-ylformamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O4/c18-10-3-1-9(2-4-10)7-11(14(20)21)17-13(19)12-8-15-5-6-16-12/h1-6,8,11,18H,7H2,(H,17,19)(H,20,21) |
InChIキー |
QEIPCTNYHNAOQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=NC=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


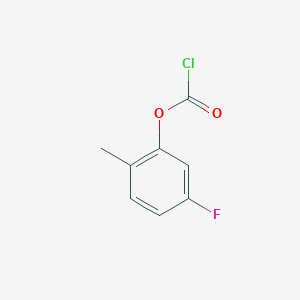
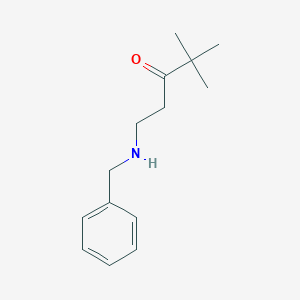
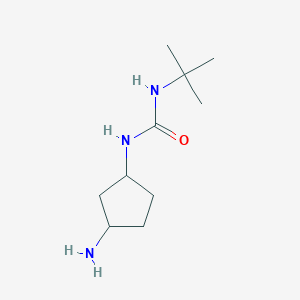
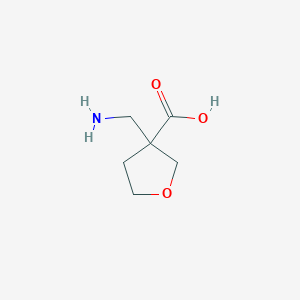
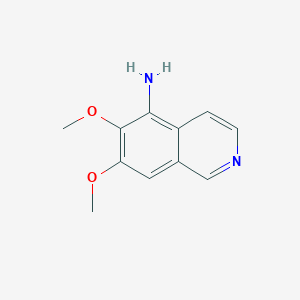
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

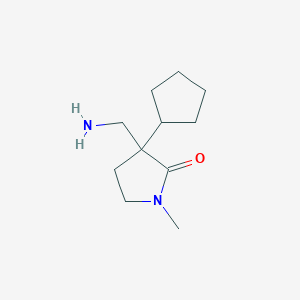
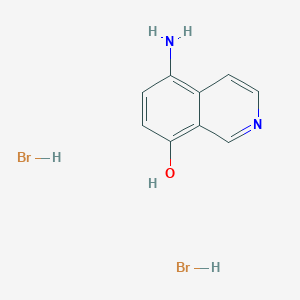
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
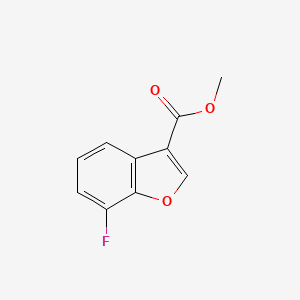
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
